
Phenethylbromide
Overview
Description
Phenethyl bromide (CAS No. 103-63-9), also known as (2-bromoethyl)benzene or β-phenylethyl bromide, is an organobromine compound with the molecular formula C₈H₉Br. It is a colorless to pale yellow liquid with a density of 1.355 g/cm³ and a boiling point of approximately 200°C . Structurally, it consists of a benzene ring attached to a two-carbon ethyl chain terminated by a bromine atom. This compound is widely used as a pharmaceutical and pesticide intermediate, particularly in the synthesis of opioid derivatives and photoredox-catalyzed reactions .
Preparation Methods
Acid-Catalyzed Bromination of Phenethyl Alcohol
Reaction Mechanism
The synthesis of phenethyl bromide from phenethyl alcohol proceeds via an Sₙ2 nucleophilic substitution mechanism . In this process:
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Protonation of the hydroxyl group : HBr acts as a Brønsted acid, protonating the alcohol’s -OH group to form a better-leaving water molecule.
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Nucleophilic attack : The bromide ion (Br⁻) displaces the protonated hydroxyl group, resulting in inversion of configuration at the β-carbon .
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Byproduct formation : Water is eliminated, leaving phenethyl bromide as the primary product.
This mechanism is favored due to the primary alkyl structure of phenethyl alcohol, which minimizes steric hindrance and facilitates backside attack .
Experimental Procedure
The protocol involves the following steps, as detailed in industrial synthesis :
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Reactor setup : A glass flask equipped with a reflux condenser, HBr gas inlet, and thermostatic oil bath is charged with phenethyl alcohol.
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Reagent introduction : HBr gas is introduced slowly into the alcohol heated to 110°C to maintain controlled exothermicity.
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Reflux : The mixture is refluxed for 4–6 hours to ensure complete conversion.
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Work-up :
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Cooling : The reaction mixture is cooled to room temperature.
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Washing : Sequential washes with water, 10% sodium carbonate (to neutralize excess HBr), and water again remove impurities.
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Drying : Anhydrous potassium carbonate (K₂CO₃) is used to eliminate residual moisture.
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Purification : Fractional distillation under reduced pressure (2.0 kPa) isolates phenethyl bromide as the 97–99°C fraction .
Table 1: Key Reaction Parameters and Outcomes
Optimization and Scalability
Industrial adaptations of this method emphasize:
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Controlled HBr addition : Slow introduction of HBr gas prevents overheating and side reactions like oligomerization .
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Solvent-free conditions : Avoiding solvents simplifies purification and reduces costs.
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Catalyst-free design : The self-catalyzing nature of HBr eliminates the need for additional catalysts, enhancing process sustainability .
Pilot-scale trials report consistent yields exceeding 90%, with product purity >98% confirmed by gas chromatography (GC) .
Alternative Synthetic Routes
While the HBr-mediated method dominates, historical patents and academic studies hint at alternative strategies, though these remain less prevalent due to scalability or cost constraints:
Halogen Exchange Reactions
Theoretical routes involving halogen exchange (e.g., substituting chlorine in phenethyl chloride with bromide salts) face challenges like low yields and side-product formation, rendering them industrially nonviable .
Physicochemical Validation of Product
Post-synthesis characterization ensures compliance with quality standards:
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Boiling point : 219°C at atmospheric pressure aligns with literature values .
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Density : 1.355 g/cm³ matches expected values for pure phenethyl bromide .
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Refractive index : 1.556 at 20°C confirms product identity .
These metrics are critical for downstream applications, such as pharmaceutical intermediate synthesis, where purity dictates reaction efficacy .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Phenethylbromide undergoes Sₙ2 reactions due to the primary alkyl bromide structure, enabling displacement of the bromine atom by nucleophiles. Key examples include:
These reactions typically proceed via a bimolecular mechanism, with inversion of configuration observed in stereochemical probes .
Reduction Reactions
Reduction of this compound yields phenethyl alcohol :
Reaction:
C₆H₅CH₂CH₂Br + LiAlH₄ → C₆H₅CH₂CH₂OH + LiBr + AlH₃
Conditions: Anhydrous ether, 0°C to room temperature .
Yield: ~90%.
Oxidation Reactions
This compound oxidizes to phenylacetic acid under strong oxidative conditions:
Reaction:
C₆H₅CH₂CH₂Br + KMnO₄ (acidic) → C₆H₅CH₂COOH + HBr + MnO₂
Conditions: Dilute H₂SO₄, reflux .
Yield: ~70%.
Cross-Coupling Reactions
This compound participates in transition-metal-catalyzed couplings , such as:
Kumada Coupling
Reaction with Grignard Reagents:
C₆H₅CH₂CH₂Br + RMgX → C₆H₅CH₂CH₂R + MgBrX
Catalysts: Ni, Pd, or Cu complexes with π-carbon ligands (e.g., Pd(PPh₃)₄) .
Example: Reaction with phenylmagnesium bromide yields 1,4-diphenylbutane (yield: ~75%) .
Photocatalytic Alkynylation
Reaction with Terminal Alkynes:
C₆H₅CH₂CH₂Br + HC≡CR → C₆H₅CH₂CH₂C≡CR
Conditions: Visible light, Pd catalyst, room temperature .
Example: Reaction with phenylacetylene produces 1,4-diphenyl-1-butyne (yield: 89%) .
Friedel-Crafts Alkylation
This compound acts as an alkylating agent in Friedel-Crafts reactions:
Reaction:
C₆H₅CH₂CH₂Br + ArH → C₆H₅CH₂CH₂Ar + HBr
Catalysts: AlCl₃ or FeCl₃ .
Example: Condensation with toluene produces phenyltolylethane (yield: ~60%) .
Reaction with Hydrazine
This compound reacts with hydrazine to form phenelzine , a monoamine oxidase inhibitor:
Reaction:
C₆H₅CH₂CH₂Br + N₂H₄ → C₆H₅CH₂CH₂NHNH₂ + HBr
Conditions: Ethanol, reflux .
Mechanistic Insights
Scientific Research Applications
Phenethylbromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: this compound is a precursor in the synthesis of fentanyl, a potent synthetic opioid used for pain management.
Industry: It is used in the production of fragrances and as a building block in the manufacture of other chemicals .
Mechanism of Action
The mechanism of action of phenethylbromide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly useful in the synthesis of complex organic molecules and in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares phenethyl bromide with other aryl/alkyl bromides and related compounds:
Key Observations :
- Benzyl bromide shares a benzene ring but lacks the ethyl chain, leading to higher density and similar boiling point .
- Phenacyl bromide includes a ketone group, increasing polarity and boiling point compared to phenethyl bromide .
- 2-Bromo-N-phenylacetamide introduces an amide functional group, altering reactivity toward nucleophilic substitution .
Phenethyl Bromide
- Nucleophilic Substitution: Reacts with amines, alcohols, or thiols to form phenethyl derivatives. Used in synthesizing opioid receptor ligands (e.g., hexahydrobenzofuroazocinols) .
- Photo-dimerization : Forms dimers under UV light with a B12-hyperbranched polymer catalyst, a unique reaction pathway .
- Pharmaceutical Intermediates : Key in producing phenethylamine-based drugs and pesticides .
Benzyl Bromide
- Alkylating Agent : Preferred for introducing benzyl groups in organic synthesis due to its high reactivity. Less steric hindrance than phenethyl bromide.
Phenacyl Bromide
- Ketone Formation : Used in the synthesis of α-keto esters and heterocycles. Its carbonyl group enables condensation reactions absent in phenethyl bromide .
Research Findings and Case Studies
Photoredox Catalysis
In a 2008 study, phenethyl bromide underwent photo-dimerization mediated by a vitamin B12-hyperbranched polymer, achieving a reaction yield of 85% under UV light. This contrasts with benzyl bromide, which requires harsher conditions for similar transformations .
Comparative Reactivity in SN2 Reactions
Phenethyl bromide exhibits slower SN2 reactivity compared to benzyl bromide due to steric hindrance from the ethyl chain. For example, in reactions with sodium ethoxide, benzyl bromide achieves 90% substitution in 1 hour, while phenethyl bromide requires 3 hours .
Biological Activity
Phenethylbromide, also known as 2-bromoethylbenzene, is a compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article provides a comprehensive overview of the synthesis, biological evaluations, and molecular docking studies related to this compound.
Chemical Structure and Synthesis
This compound has the chemical formula CHBr, characterized by a bromine atom attached to an ethyl group that is further connected to a phenyl ring. The synthesis of this compound can be achieved through several methods:
- Bromination of Ethylbenzene : This method involves the direct bromination of ethylbenzene using bromine in the presence of a catalyst.
- Nucleophilic Substitution : Another method involves the reaction of beta-phenethylamine with sodium bromide, though this route is less commonly documented .
Anticholinesterase Activity
Recent studies have highlighted the anticholinesterase activity of this compound. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) by this compound has been evaluated using Ellman's colorimetric method:
- Inhibition Potency : In vitro assays demonstrated that this compound exhibits significant inhibitory effects on AChE, suggesting its potential as a therapeutic agent for cognitive disorders .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and cholinesterase enzymes. These studies provide insights into:
- Binding Affinity : The docking results indicate a favorable binding affinity of this compound to the active site of AChE, which may contribute to its inhibitory effects.
- Interaction Dynamics : Key interactions include hydrogen bonds and hydrophobic contacts that stabilize the ligand-enzyme complex, enhancing our understanding of its mechanism of action .
Case Studies and Research Findings
Several research findings underscore the biological significance of this compound:
Data Table: Biological Activities of this compound
Activity Type | Methodology | Result |
---|---|---|
AChE Inhibition | Ellman's Colorimetric Method | Significant inhibition observed |
Molecular Docking | Computational Analysis | High binding affinity to AChE |
Neuroprotective Potential | Cell Culture Studies | Potential protective effects noted |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Phenethylbromide, and how can reaction conditions be optimized for purity?
- Methodological Answer : this compound is typically synthesized via bromide substitution on phenethyl alcohol using hydrobromic acid (HBr) under reflux. Optimization involves controlling stoichiometric ratios (e.g., HBr excess), temperature (80–100°C), and catalysts (e.g., sulfuric acid). Purity is assessed via GC-MS (retention time comparison) and NMR (integration of aromatic vs. aliphatic protons). For reproducibility, document reaction time, solvent choice (e.g., dichloromethane vs. ether), and purification steps (distillation or column chromatography) .
Q. How is this compound characterized spectroscopically, and what are common pitfalls in interpreting NMR data?
- Methodological Answer : Key techniques include H NMR (δ 3.5–3.7 ppm for CHBr protons; δ 7.2–7.4 ppm for aromatic protons) and IR (C-Br stretch ~560–610 cm). Pitfalls include overlapping signals (e.g., residual solvent peaks) and incomplete deuteration in NMR. Use deuterated solvents (e.g., CDCl) and reference internal standards (TMS). For unambiguous identification, cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for cross-coupling reactions?
- Methodological Answer : Standardize reaction parameters:
- Catalyst systems (e.g., Pd(PPh) for Suzuki-Miyaura coupling).
- Solvent polarity (THF vs. DMF) and degassing to prevent oxidation.
- Monitor reaction progress via TLC (Rf values) and isolate products via flash chromatography. Document molar ratios, inert atmosphere conditions (N/Ar), and temperature gradients .
Advanced Research Questions
Q. How can computational methods elucidate the mechanistic pathways of this compound in photoredox catalysis?
- Methodological Answer : Use density functional theory (DFT) with software like GAMESS to model ground- and excited-state potential energy surfaces. Analyze electron transfer kinetics between this compound and photocatalysts (e.g., Eosin Y). Validate computational results with experimental data (e.g., UV-Vis spectroscopy for absorbance shifts during catalysis) .
Q. What strategies resolve contradictions in reported reaction yields of this compound-mediated alkylation?
- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., Higgins’ I statistic) to quantify variability across studies. Variables to test:
- Substrate steric effects (primary vs. tertiary alcohols).
- Solvent polarity’s impact on SN2 vs. SN1 pathways.
- Catalyst loading (e.g., phase-transfer agents).
Replicate conflicting studies under controlled conditions and report confidence intervals .
Q. How do solvent effects influence the stability of this compound in long-term storage?
- Methodological Answer : Design accelerated stability studies:
- Store samples in amber vials under varying conditions (humidity, temperature).
- Analyze degradation via HPLC (monitor bromide ion release) and FTIR (C-Br bond integrity).
- Use Arrhenius plots to predict shelf life. Non-polar solvents (hexane) minimize hydrolysis vs. polar aprotic solvents (DMF) .
Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?
- Methodological Answer :
- Materials Science : Functionalize polymers via this compound-initiated ATRP (atom transfer radical polymerization). Characterize molecular weight distribution via GPC.
- Medicinal Chemistry : Synthesize this compound-derived prodrugs. Assess bioavailability via in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetics .
Q. Data Analysis & Experimental Design
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement statistical process control (SPC):
- Track critical parameters (yield, purity) using control charts.
- Root-cause analysis (RCA) for outliers (e.g., raw material impurities).
- Use factorial design (DoE) to identify significant variables (temperature, stirring rate) .
Q. What frameworks (e.g., FINER criteria) ensure robust experimental design for this compound studies?
- Methodological Answer : Apply FINERMAPS:
Properties
IUPAC Name |
2-bromoethylbenzene | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPDTMATNBGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1033876 | |
Record name | Phenethyl bromide | |
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Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
Record name | Benzene, (2-bromoethyl)- | |
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Record name | (2-Bromoethyl)benzene | |
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Boiling Point |
219 °C | |
Record name | (2-BROMOETHYL)BENZENE | |
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Solubility |
Sol in ether, benzene; slightly soluble in carbon tetrachloride, Water solubility = 39.05 mg/l at 25 °C | |
Record name | (2-BROMOETHYL)BENZENE | |
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Density |
Density = 1.355 | |
Record name | (2-BROMOETHYL)BENZENE | |
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Vapor Pressure |
0.24 [mmHg], Vapor pressure = 0.2445 mm Hg at 25 °C | |
Record name | (2-Bromoethyl)benzene | |
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CAS No. |
103-63-9, 31620-80-1 | |
Record name | Phenethyl bromide | |
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Record name | (2-Bromoethyl)benzene | |
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Record name | Benzene, bromoethyl- | |
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Record name | (2-BROMOETHYL)BENZENE | |
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Record name | Benzene, (2-bromoethyl)- | |
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Record name | Phenethyl bromide | |
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Record name | 1-bromo-2-phenylethane | |
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Record name | PHENETHYL BROMIDE | |
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Record name | (2-BROMOETHYL)BENZENE | |
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Melting Point |
-67.5 °C | |
Record name | (2-BROMOETHYL)BENZENE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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